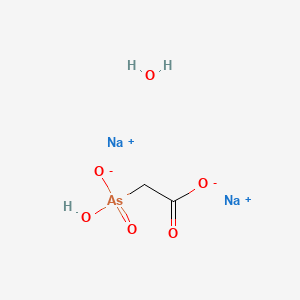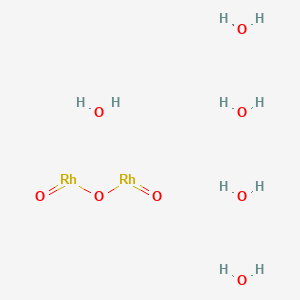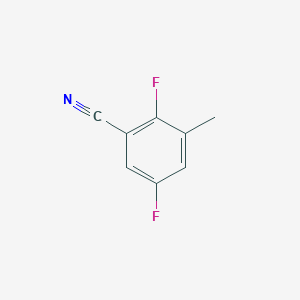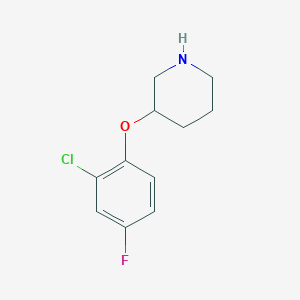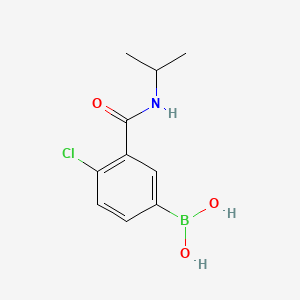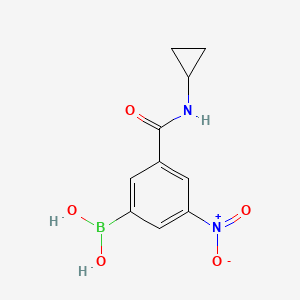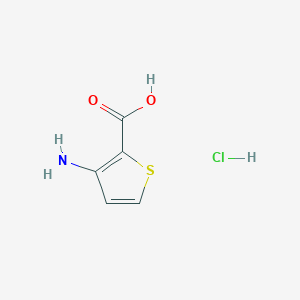
4-Cloro-1,1,1,3,3-pentafluorobutano
Descripción general
Descripción
4-Chloro-1,1,1,3,3-pentafluorobutane is a halogenated organic compound with the molecular formula C4H4ClF5. It is characterized by the presence of chlorine and fluorine atoms attached to a butane backbone. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
4-Chloro-1,1,1,3,3-pentafluorobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical research.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-1,1,1,3,3-pentafluorobutane can be synthesized through the fluorination of 1,1,1,3,3-pentachlorobutane using hydrogen fluoride (HF) in a liquid-phase fluorination reactor. The reaction typically involves a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C) with a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride .
Industrial Production Methods
The industrial production of 4-Chloro-1,1,1,3,3-pentafluorobutane follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,1,1,3,3-pentachlorobutane and HF into the reactor, maintaining the reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1,1,1,3,3-pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different fluorinated butane derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield different halogenated butanes, while reduction and oxidation reactions produce various fluorinated and oxidized derivatives.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,1,1,3,3-pentafluorobutane involves its interaction with molecular targets and pathways in chemical reactions. The presence of chlorine and fluorine atoms makes it highly reactive, allowing it to participate in various substitution, reduction, and oxidation reactions. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentafluorobutane: Similar in structure but lacks the chlorine atom.
1,1,1,2,2-Pentafluorobutane: Another fluorinated butane derivative with different fluorine atom positions.
1,1,1,3,3-Pentachlorobutane: The precursor used in the synthesis of 4-Chloro-1,1,1,3,3-pentafluorobutane.
Uniqueness
4-Chloro-1,1,1,3,3-pentafluorobutane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination makes it highly reactive and suitable for various specialized applications in research and industry .
Propiedades
IUPAC Name |
4-chloro-1,1,1,3,3-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNTXMAEDEPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663083 | |
| Record name | 4-Chloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70566-48-2 | |
| Record name | 4-Chloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)
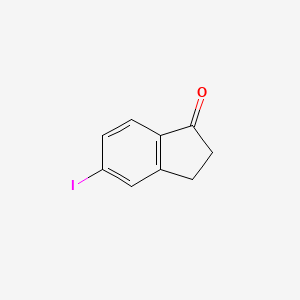
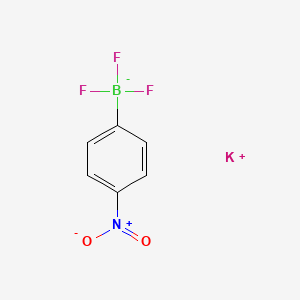
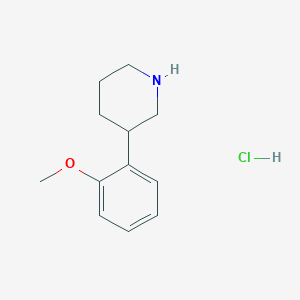
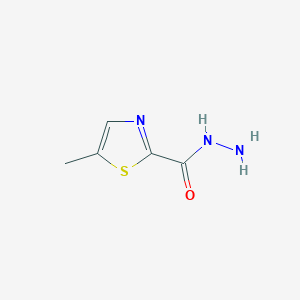
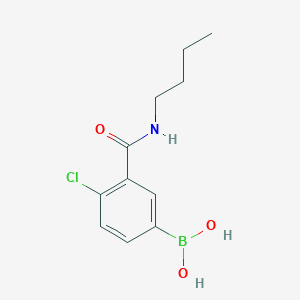
![{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1451428.png)
